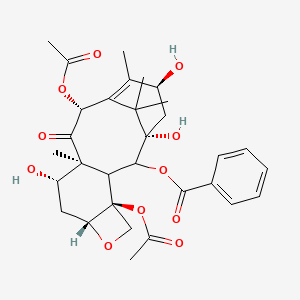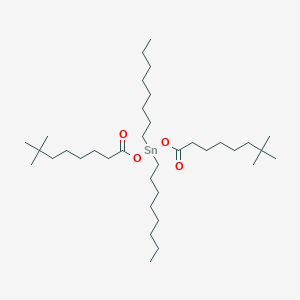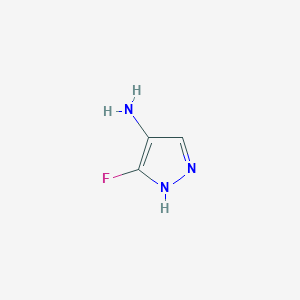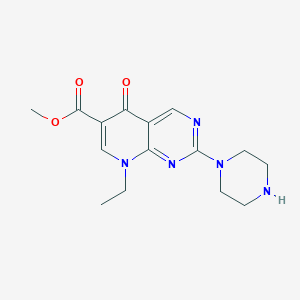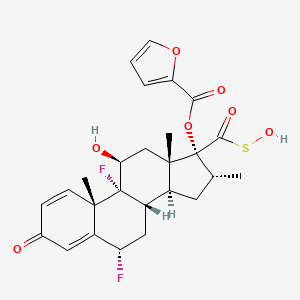
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound that features both nitro and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and a suitable oxane derivative. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place, and implementing purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while reduction of nitro groups will produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds or undergo further chemical modifications. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the oxane and hydroxymethyl groups.
6-Hydroxymethyl-oxane-2,4,5-triol: Contains the oxane and hydroxymethyl groups but lacks the nitroaniline moiety.
Uniqueness
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is unique due to the combination of nitroaniline and oxane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7253-54-5 |
|---|---|
Formule moléculaire |
C12H15N3O9 |
Poids moléculaire |
345.26 g/mol |
Nom IUPAC |
3-(2,4-dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C12H15N3O9/c16-4-8-10(17)11(18)9(12(19)24-8)13-6-2-1-5(14(20)21)3-7(6)15(22)23/h1-3,8-13,16-19H,4H2 |
Clé InChI |
YMQMVONSQIWFNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2C(C(C(OC2O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


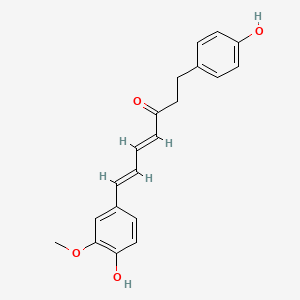

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
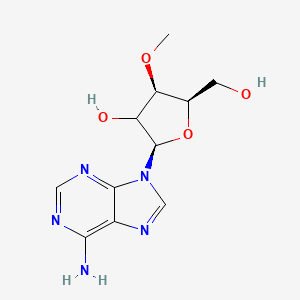

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
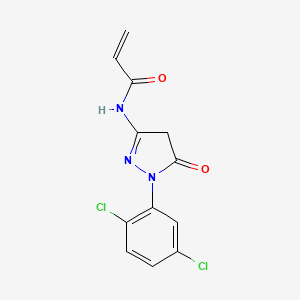

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
